rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride
Description
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride is a racemic mixture of a bicyclic oxane (tetrahydropyran) derivative. Key structural features include:
- Stereochemistry: The (3R,4S) configuration defines the spatial arrangement of hydroxyl (-OH) and amino (-NH₂) groups on the oxane ring.
- Functional groups: A tertiary-butyl ester (-COO-t-Bu), a hydroxyl group at C3, and an amino group at C4, protonated as a hydrochloride salt.
- Physicochemical properties: The hydrochloride salt enhances water solubility compared to the free base, while the bulky tert-butyl group provides steric protection to the ester, improving hydrolytic stability.
This compound is hypothesized to serve as a chiral intermediate in pharmaceutical synthesis, particularly for antibiotics or enzyme inhibitors, though specific applications require further research.
Properties
Molecular Formula |
C10H20ClNO4 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-hydroxyoxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-9(2,3)15-8(13)10(11)4-5-14-6-7(10)12;/h7,12H,4-6,11H2,1-3H3;1H/t7-,10-;/m1./s1 |
InChI Key |
KMBJFMXKRLASSJ-YZUKSGEXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]1(CCOC[C@H]1O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the oxane (six-membered oxygen-containing heterocycle) ring with the correct stereochemistry.
- Introduction of the amino group at the 4-position with stereocontrol.
- Installation of the hydroxy group at the 3-position.
- Protection of the carboxylic acid as a tert-butyl ester.
- Formation of the hydrochloride salt for the amino group.
Key Synthetic Routes
Starting from Carbohydrate Derivatives
One common approach uses carbohydrate derivatives (e.g., glucose or other hexoses) as chiral precursors. The sugar is selectively modified to introduce the amino and hydroxy groups at the desired positions, followed by ring closure to form the oxane ring:
- Selective protection of hydroxyl groups.
- Conversion of a hydroxyl group to an amino group via azide substitution or reductive amination.
- Oxidation and esterification steps to form the tert-butyl ester.
- Final deprotection and salt formation with hydrochloric acid.
This method leverages the inherent stereochemistry of sugars to obtain the (3R,4S) configuration.
Stereoselective Ring-Closing Reactions
Alternative routes involve the stereoselective ring-closing of open-chain precursors bearing amino and hydroxy functionalities:
- Preparation of linear amino-hydroxy carboxylic acid derivatives.
- Use of acid or base catalysis to cyclize into the oxane ring.
- Protection of the carboxyl group as a tert-butyl ester via reaction with isobutylene or tert-butanol under acidic conditions.
- Formation of the hydrochloride salt by treatment with HCl gas or hydrochloric acid in an appropriate solvent.
Use of Chiral Catalysts or Auxiliaries
To improve stereoselectivity, chiral catalysts or auxiliaries can be employed during key steps such as:
- Amination reactions.
- Hydroxylation or epoxidation steps.
- Ring closure.
These methods enhance enantiomeric purity and yield of the desired (3R,4S) isomer.
Detailed Example Synthesis Procedure
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting sugar derivative (e.g., D-glucose) | Selective protection of hydroxyl groups | Protected sugar intermediate |
| 2 | Azide substitution (e.g., NaN3) | Conversion of hydroxyl to azide at 4-position | Azido sugar derivative |
| 3 | Reduction (e.g., Pd/C, H2) | Reduction of azide to amino group | Amino sugar derivative |
| 4 | Esterification with tert-butanol and acid catalyst (e.g., H2SO4) | Formation of tert-butyl ester at carboxyl group | tert-Butyl ester intermediate |
| 5 | Ring closure under acidic conditions | Formation of oxane ring with 3-hydroxy and 4-amino groups | rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate |
| 6 | Treatment with HCl in solvent (e.g., ether) | Formation of hydrochloride salt | This compound |
Analytical Data and Characterization
| Property | Value/Method | Notes |
|---|---|---|
| Molecular Formula | C9H17NO3 | Confirmed by elemental analysis |
| Molecular Weight | 187.24 g/mol | Calculated from formula |
| Optical Rotation | Specific rotation measured | Confirms stereochemistry |
| NMR Spectroscopy | ^1H and ^13C NMR | Characteristic signals for oxane ring, amino, hydroxy, tert-butyl groups |
| Mass Spectrometry | ESI-MS | Molecular ion peak at m/z consistent with molecular weight |
| Melting Point | Reported in literature | Confirms purity and identity |
| IR Spectroscopy | NH and OH stretching bands | Confirms functional groups |
| X-ray Crystallography | Optional for stereochemical confirmation | Provides absolute configuration |
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbohydrate-Derived Synthesis | D-glucose or similar sugars | Protection, azide substitution, reduction, esterification, ring closure, salt formation | High stereoselectivity, natural chirality | Multi-step, time-consuming |
| Linear Precursor Cyclization | Open-chain amino-hydroxy acids | Cyclization, esterification, salt formation | Simpler starting materials | Lower stereoselectivity without chiral catalysts |
| Chiral Catalyst-Assisted Synthesis | Various | Catalytic stereoselective amination/hydroxylation, ring closure | Enhanced enantiomeric purity | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared below with methyl (3R,4S)-3-hydroxyoxane-4-carboxylate, a closely related analog (), and other inferred analogs.
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to the methyl analog, which is likely more lipophilic.
- Stability : The tert-butyl ester’s steric bulk enhances stability against enzymatic or chemical hydrolysis relative to methyl/ethyl esters.
Industrial and Regulatory Considerations
- Methyl analog: HS code 2932990090 facilitates international trade . No HS code is reported for the target compound.
- Handling : The methyl analog’s ≥95% purity ensures reproducibility in R&D , whereas the target compound’s purity and stability in large-scale processes require validation.
Research Findings and Gaps
- Methyl analog : Proven utility as a building block in drug synthesis (e.g., β-lactam antibiotics) due to its high purity and defined stereochemistry .
- Target compound: Limited data exist on its biological activity or synthetic applications.
- Critical gaps : Comparative studies on hydrolysis kinetics, enantiomeric resolution, and bioactivity are needed.
Biological Activity
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride
- Molecular Formula : C9H18N2O3·HCl
- Molecular Weight : 238.71 g/mol
- CAS Number : 1174020-29-1
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.
- Neuroprotective Effects : In vitro studies demonstrate that the compound protects neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It reduces oxidative stress markers and pro-inflammatory cytokines, indicating a protective role against neuroinflammation.
- Cell Viability Enhancement : Experimental data indicate that treatment with this compound improves cell viability in astrocyte cultures exposed to Aβ, suggesting its potential as a neuroprotective agent in Alzheimer's disease models.
In Vitro Studies
A study published in MDPI assessed the protective effects of this compound on astrocytes exposed to Aβ. The results showed:
- Cell Viability : The compound increased astrocyte viability by approximately 20% compared to controls treated only with Aβ.
- Cytokine Modulation : Treatment resulted in decreased levels of TNF-α and IL-6, suggesting an anti-inflammatory effect .
In Vivo Studies
In vivo experiments involving rodent models demonstrated:
- Cognitive Improvement : Animals treated with the compound exhibited improved performance in memory tasks compared to untreated controls.
- Oxidative Stress Reduction : Significant reductions in malondialdehyde (MDA) levels were observed, indicating lower oxidative stress .
Case Studies
| Study | Model | Findings |
|---|---|---|
| MDPI Study (2020) | In Vitro Astrocytes | Increased cell viability by 20% with reduced TNF-α levels. |
| Rodent Model Study | In Vivo Cognitive Tests | Improved memory performance and reduced oxidative stress markers. |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride, and how is stereochemical integrity maintained?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection sequences. The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF). Stereochemical control at the 3R and 4S positions is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalytic Mannich reactions). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensures purity. Structural validation uses ¹H/¹³C NMR, HRMS, and chiral HPLC .
Q. Which analytical techniques are critical for confirming the compound’s stereochemical purity and stability?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H, hexane/isopropanol mobile phase) quantifies enantiomeric excess. Polarimetry and vibrational circular dichroism (VCD) corroborate stereochemistry. Stability under varying pH and temperature is assessed via accelerated degradation studies monitored by UPLC-MS. X-ray crystallography resolves absolute configuration when suitable crystals form .
Q. How should researchers handle solubility and hygroscopicity challenges during experimental workflows?
- Methodological Answer : The hydrochloride salt is hygroscopic; store as a lyophilized powder under argon at -20°C. For reactions, use anhydrous solvents (e.g., dichloromethane, THF) with molecular sieves (4Å). Aqueous solubility is optimized via pH adjustment (<5.0 with 0.1M HCl). Nephelometry in DMSO/water mixtures identifies stable buffer conditions for biological assays .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and experimental conformational stability data?
- Methodological Answer : Validate using a multi-tiered approach:
DFT calculations (B3LYP/6-311++G** with SMD solvent models) to identify low-energy conformers.
Variable-temperature NMR in DMSO-d6 to measure rotameric energy barriers.
Molecular dynamics simulations (AMBER force field, explicit water) to assess solvation effects.
Discrepancies often arise from incomplete solvent modeling or insufficient conformational sampling .
Q. What strategies optimize catalytic asymmetric synthesis of the 3R-hydroxy and 4S-amino centers?
- Methodological Answer :
- 4S-Amino Center : Organocatalytic Mannich reactions using Cinchona alkaloid-derived thioureas (e.g., 10 mol% catalyst load, toluene, -20°C).
- 3R-Hydroxy Group : Sharpless asymmetric dihydroxylation (AD-mix-β, tert-butyl hydroperoxide) or enzymatic resolution with lipases (e.g., CAL-B in MTBE).
- Real-time monitoring : In situ IR spectroscopy tracks reaction progress to optimize enantiomeric excess (ee) .
Q. How to address conflicting spectroscopic data during structural elucidation?
- Methodological Answer :
Cross-validate techniques : Compare NMR (DEPT-135, COSY) with HRMS fragmentation patterns.
Isotopic labeling : Use ¹⁵N-labeled intermediates to confirm amino group connectivity.
Dynamic NMR : Resolve overlapping signals via temperature-dependent studies (e.g., 298–333 K in CDCl3).
Contradictions often stem from dynamic equilibria (e.g., keto-enol tautomerism) or impurity overlap .
Q. What protocols ensure compound stability during long-term storage for biological studies?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon with desiccant (-20°C).
- Solution-phase stability : Aliquot in anhydrous DMSO (<10 mM, nitrogen atmosphere).
- Degradation monitoring : Quarterly UPLC-MS analysis (track [M+H]+ and degradation products like tert-butyl alcohol). Avoid pH >7.0 to prevent carbamate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
